N-(2-(furan-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-9-13(10(2)16(3)15-9)21(17,18)14-8-12(19-4)11-6-5-7-20-11/h5-7,12,14H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOUERFWYJJQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized pyrazole-sulfonamide compounds .
Scientific Research Applications
N-(2-(furan-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A furan derivative with similar structural features.
Furan-2-carbaldehyde: Another furan-based compound with different functional groups.
Furfurylamine: A furan derivative used in various chemical applications
Uniqueness
N-(2-(furan-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a furan ring, a pyrazole ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
N-(2-(furan-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse pharmacological activities. The structural formula is represented as follows:
- Molecular Formula : C₁₁H₁₅N₃O₃S
- Molecular Weight : 273.33 g/mol
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study by Sivaramakarthikeyan et al. (2022) demonstrated that compounds with similar structures to this compound showed promising results in reducing inflammation in animal models. The compound's mechanism appears to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC₅₀ (μg/mL) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Standard (Diclofenac) | 90.13 ± 1.45 | 54.65 | 44.81 |
Antioxidant Activity
Another aspect of biological activity is the antioxidant potential. Compounds with furan and pyrazole moieties have been evaluated for their ability to scavenge free radicals. Preliminary assays suggest that this compound may exhibit moderate antioxidant activity, which could contribute to its overall therapeutic profile.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. Studies indicate that certain substitutions on the pyrazole ring enhance activity against various bacterial strains. While specific data for this compound is limited, structural analogs have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
In Vivo Studies
In a recent study involving carrageenan-induced paw edema in rats, a compound structurally related to this compound demonstrated significant reduction in swelling compared to control groups treated with saline or standard anti-inflammatory drugs like aspirin.
Safety and Toxicology
Safety assessments are crucial for any new pharmacological agent. Histopathological evaluations of treated animals revealed minimal adverse effects on vital organs such as the liver and kidneys, suggesting a favorable safety profile for this class of compounds.
Q & A
Q. What are the optimal synthetic pathways for synthesizing N-(2-(furan-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Furan ring formation : Condensation of furfural derivatives with appropriate amines under acidic or basic conditions .
- Pyrazole sulfonamide coupling : Reaction of 1,3,5-trimethylpyrazole-4-sulfonyl chloride with a methoxyethylamine intermediate in dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography .
- Critical conditions : Temperature control (±2°C) and anhydrous solvents (e.g., THF or DCM) are essential to minimize side reactions. Yields typically range from 60–75% after optimization .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the methoxyethyl group shows a singlet at δ 3.3–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z: ~365.4) .
- Infrared (IR) Spectroscopy : Sulfonamide S=O stretches appear at 1150–1250 cm⁻¹, while furan C-O-C vibrations occur at 980–1010 cm⁻¹ .
Q. How do structural features (furan, methoxyethyl, pyrazole) influence reactivity?
- Methodological Answer :
- Furan ring : Enhances π-π stacking with aromatic residues in target enzymes, increasing binding affinity .
- Methoxyethyl group : Improves solubility in polar solvents (e.g., DMSO) and stabilizes intermediates via hydrogen bonding .
- Trimethylpyrazole : Electron-donating methyl groups increase sulfonamide electrophilicity, facilitating nucleophilic substitutions .
Q. What preliminary assays are used to screen biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against carbonic anhydrase or acetylcholinesterase using UV-Vis spectroscopy (IC₅₀ determination) .
- Microbial susceptibility testing : Disk diffusion assays against E. coli and S. aureus to assess antimicrobial potential .
Advanced Research Questions
Q. How can contradictions in biological activity data between analogs be resolved?
- Methodological Answer :
- Comparative SAR analysis : Replace the methoxyethyl group with thiomorpholinoethyl () or trifluoromethyl () to assess bioactivity shifts.
- Dose-response curves : Use nonlinear regression models to differentiate potency (e.g., EC₅₀ for enzyme inhibition) and rule out assay-specific artifacts .
Q. What computational strategies predict target interactions?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate binding to carbonic anhydrase IX (PDB: 3IAI) with a focus on sulfonamide-Zn²⁺ coordination .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories to validate docking poses .
Q. How to optimize sulfonamide group modifications while minimizing side reactions?
- Methodological Answer :
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield the sulfonamide during furan functionalization .
- Catalytic systems : Employ Pd/C or CuI for selective cross-couplings, reducing undesired oxidation byproducts .
Q. Does pH/temperature stability affect in vivo applicability?
- Methodological Answer :
- Stability studies : Incubate the compound at pH 2–9 (37°C) for 24h, monitoring degradation via HPLC. Optimal stability occurs at pH 6–7 (≤10% degradation) .
- Thermogravimetric analysis (TGA) : Decomposition onset at 220°C suggests suitability for oral formulations .
Q. How do metabolic pathways differ from non-furan analogs?
- Methodological Answer :
- Hepatic microsome assays : Compare CYP450-mediated oxidation rates. The furan ring increases Phase I metabolism (t₁/₂ = 2h vs. 4h for phenyl analogs) .
- Metabolite profiling (LC-MS) : Identify hydroxylated furan derivatives as primary metabolites .
Q. Can crystallographic data guide derivative design?
- Methodological Answer :
- X-ray diffraction : Resolve crystal packing (e.g., CCDC entry 2050121) to identify hydrogen bonds between sulfonamide and pyrazole groups .
- Fragment-based design : Replace methoxyethyl with azetidine () to enhance binding pocket occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
